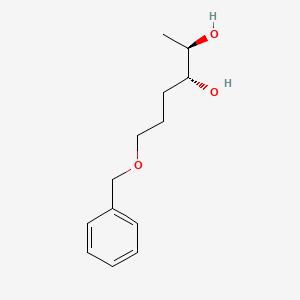

(2R,3R)-6-(Benzyloxy)hexane-2,3-diol

Description

Contextualization within the Field of Chiral Diol Chemistry

Chiral diols, which are organic compounds containing two hydroxyl (-OH) groups and at least one stereocenter, are fundamental components in the field of asymmetric synthesis. acs.org This class of molecules is highly valued for its role in creating enantiomerically pure products, a critical requirement in the pharmaceutical, cosmetic, and agricultural industries. acs.org Chiral diols can function as crucial starting materials, chiral auxiliaries, or chiral ligands in catalytic processes. acs.orgacs.org

The significance of chiral diols like (2R,3R)-6-(Benzyloxy)hexane-2,3-diol lies in the strategic placement and orientation of their hydroxyl groups. These functional groups can coordinate with reagents, often involving Lewis acidic sites, to create a defined chiral environment around a reaction center. nih.govnih.gov This controlled environment dictates the stereochemical outcome of a reaction, allowing for the selective formation of one enantiomer over the other. In the broader context of organocatalysis, which has rapidly expanded since the early 2000s, diol-based scaffolds such as BINOLs and tartaric acid derivatives have been extensively used to induce enantioselectivity in a wide array of chemical transformations. nih.govnih.govorganic-chemistry.org this compound belongs to this important class of compounds, serving as a non-covalently interacting chiral tool in synthesis.

Historical Trajectory and Evolution of Research on this compound

While a detailed historical timeline for this compound is not extensively documented in seminal literature, its emergence is intrinsically linked to the broader evolution of asymmetric synthesis and organocatalysis. The foundational work on using small organic molecules to catalyze organic transformations dates back to the 1970s, but the field experienced exponential growth starting around the year 2000. nih.gov This period saw a surge in the development of new chiral catalysts and building blocks that offered advantages over traditional metal-based or enzymatic catalysts, such as lower toxicity and insensitivity to air and moisture. nih.gov

The development of synthetic routes to access specific stereoisomers of diols has been a key focus. Research into compounds like this compound is a direct result of the increasing demand for structurally diverse and enantiomerically pure chiral intermediates. Modern synthetic strategies now allow for the creation of novel chiral 1,3-diols with high enantiomeric excess through methods like asymmetric aldol (B89426) reactions followed by reduction. acs.org The study and application of specific molecules like this compound represent the ongoing refinement of these synthetic methodologies, aimed at producing highly specialized building blocks for targeted applications.

Fundamental Stereochemical Principles and their Significance in Studies of this compound

Stereochemistry is central to the identity and function of this compound. The compound possesses two chiral centers at the second and third carbon atoms of the hexane (B92381) chain, giving rise to the possibility of multiple stereoisomers. The designation "(2R,3R)" specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules, meaning it is a single, specific enantiomer.

The relationship between the different stereoisomers of hexane-2,3-diol illustrates key stereochemical principles:

Enantiomers : These are non-superimposable mirror images. The enantiomer of this compound is (2S,3S)-6-(Benzyloxy)hexane-2,3-diol. vaia.comguidechem.com In enantiomers, the configuration at all chiral centers is inverted. vaia.com

Diastereomers : These are stereoisomers that are not mirror images of each other. For this compound, the (2R,3S) and (2S,3R) isomers would be diastereomers. vaia.com In this case, the stereochemistry is different at only one of the two chiral centers. vaia.com

The precise (2R,3R) configuration is critical because it defines the three-dimensional arrangement of the hydroxyl groups. This specific spatial orientation is directly responsible for its effectiveness in directing the stereochemical course of subsequent reactions when it is used as a chiral intermediate. The ability to isolate and utilize a single stereoisomer like this compound is paramount in synthesizing complex molecules where biological activity is often dependent on a single, specific stereochemical form.

Role of this compound as a Key Chiral Research Intermediate

In contemporary organic synthesis, this compound serves as a key chiral research intermediate, often referred to as a "chiral building block". evitachem.comnih.gov Such building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger target molecule, transferring their defined stereochemistry to the final product. acs.orgresearchgate.net This strategy is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. acs.org

The utility of this compound as an intermediate stems from its distinct structural features:

Defined Stereocenters : The (2R,3R) configuration provides a fixed chiral scaffold.

Differentiated Hydroxyl Groups : The two hydroxyl groups at the C2 and C3 positions can be chemically manipulated, either together or selectively, to form new bonds or functional groups.

Benzyloxy Protecting Group : The benzyloxy group at the C6 position protects a remote hydroxyl functional group, preventing it from reacting while transformations are carried out at the C2 and C3 positions. This group can be removed later in a synthetic sequence to reveal the C6 hydroxyl for further reactions.

These features allow chemists to use this compound as a starting point for constructing complex chiral architectures with a high degree of stereochemical control. It is an important intermediate in the production of various chemical products, including potential pharmaceuticals, where its unique structure is a valuable asset. evitachem.com

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 909294-22-0 | evitachem.com |

| Molecular Formula | C₁₃H₂₀O₃ | evitachem.comguidechem.com |

| Molecular Weight | 224.30 g/mol | evitachem.comguidechem.com |

| Class | Chiral Diol, Benzyloxy Derivative | evitachem.com |

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 909294-22-0 | C₁₃H₂₀O₃ |

| (2S,3S)-6-(Benzyloxy)hexane-2,3-diol | 918818-98-1 | C₁₃H₂₀O₃ |

| (2R,3S)-Hexane-2,3-diol | N/A | C₆H₁₄O₂ |

| (2R,3R)-Hexane-2,3-diol | N/A | C₆H₁₄O₂ |

| (2S,3S)-Hexane-2,3-diol | N/A | C₆H₁₄O₂ |

| (2R,3S)-3-(Benzyloxy)hex-5-ene-1,2-diol | 99838-68-3 | C₁₃H₁₈O₃ |

| Hexane-2,3-diol (racemic) | 617-30-1 | C₆H₁₄O₂ |

Structure

3D Structure

Properties

CAS No. |

909294-22-0 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(2R,3R)-6-phenylmethoxyhexane-2,3-diol |

InChI |

InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13-/m1/s1 |

InChI Key |

DFVIWPLFSQHCHX-DGCLKSJQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](CCCOCC1=CC=CC=C1)O)O |

Canonical SMILES |

CC(C(CCCOCC1=CC=CC=C1)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r,3r 6 Benzyloxy Hexane 2,3 Diol

Retrosynthetic Strategies for the Enantioselective Preparation of (2R,3R)-6-(Benzyloxy)hexane-2,3-diol

The enantioselective synthesis of this compound, a chiral vicinal diol, can be approached through several logical retrosynthetic disconnections. These strategies are designed to control the stereochemistry at the C2 and C3 positions, which define the compound's identity.

A primary and highly effective strategy involves the disconnection of the two C-O bonds of the diol moiety, leading back to a prochiral alkene precursor, specifically (E)-6-(benzyloxy)hex-2-ene. This pathway relies on the powerful and well-established methods of asymmetric dihydroxylation to install the two adjacent hydroxyl groups with the desired (2R,3R) configuration in a single, stereocontrolled step. organicreactions.orgwikipedia.org

A second common retrosynthetic approach targets the C-H bonds at the stereogenic centers. This leads to precursor molecules such as an α-hydroxy ketone, 6-(benzyloxy)-3-hydroxyhexan-2-one, or a 1,2-diketone, 6-(benzyloxy)hexane-2,3-dione. The synthesis then hinges on the enantioselective reduction of the carbonyl group(s) to generate the required (2R,3R) stereochemistry. This can be achieved through catalytic asymmetric hydrogenation or with chiral reducing agents. wikipedia.orgnih.gov

A third strategy involves building the carbon backbone through a C-C bond-forming reaction, where one of the fragments already contains a chiral center or where the reaction itself is guided by a chiral auxiliary. For instance, an aldol (B89426) reaction between a chiral enolate equivalent and an appropriate aldehyde could establish one of the stereocenters, with the second being set in a subsequent reduction step. The use of a chiral auxiliary temporarily attached to the molecule can direct the stereochemical outcome of key transformations. nih.govsigmaaldrich.com

Stereocontrolled Approaches to the Formation of the Diol Moiety

The formation of the vicinal diol in this compound with precise stereocontrol is the cornerstone of its synthesis. Several robust methodologies have been developed for this purpose.

Asymmetric Dihydroxylation Protocols in this compound Synthesis

Asymmetric dihydroxylation (AD) is a premier method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. organicreactions.orgnih.gov The Sharpless Asymmetric Dihydroxylation is the most prominent of these protocols. wikipedia.orgmdpi.comencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical course of the dihydroxylation. mdpi.comalfa-chemistry.com

For the synthesis of this compound, the precursor would be (E)-6-(benzyloxy)hex-2-ene. The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix. wikipedia.org To obtain the (2R,3R) enantiomer from a trans-alkene, AD-mix-α is generally used. wikipedia.org

The catalytic cycle involves the following key components:

Osmium Catalyst : Osmium tetroxide (OsO₄) is the primary oxidizing agent, though it is used in catalytic amounts due to its cost and toxicity. wikipedia.orglibretexts.org It is often introduced as K₂OsO₂(OH)₄. mdpi.com

Chiral Ligand : The source of asymmetry is a chiral ligand derived from cinchona alkaloids. AD-mix-α contains (DHQ)₂PHAL, a derivative of dihydroquinine, while AD-mix-β contains (DHQD)₂PHAL, from dihydroquinidine. wikipedia.orgalfa-chemistry.com

Stoichiometric Oxidant : A co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to regenerate the Os(VIII) catalyst from the reduced Os(VI) species, allowing the cycle to continue. wikipedia.orgorganic-chemistry.org

Additives : The reaction is often performed in a buffered t-butanol/water solvent system. organic-chemistry.org Methanesulfonamide may be added to accelerate the hydrolysis of the osmate ester intermediate, improving reaction rates and turnover. wikipedia.org

The mechanism proceeds through a [3+2] cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis liberates the chiral diol. organic-chemistry.org The choice of ligand dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.org

| Reagent Mix | Chiral Ligand | Precursor Alkene | Product Stereochemistry |

| AD-mix-α | (DHQ)₂PHAL | (E)-6-(Benzyloxy)hex-2-ene | (2S,3S)-6-(Benzyloxy)hexane-2,3-diol |

| AD-mix-β | (DHQD)₂PHAL | (E)-6-(Benzyloxy)hex-2-ene | This compound |

Enantioselective Reduction Strategies of Precursor Ketones or Esters

An alternative to dihydroxylation is the enantioselective reduction of a carbonyl precursor. This strategy can begin with a 1,2-diketone, 6-(benzyloxy)hexane-2,3-dione, or an α-hydroxy ketone, 6-(benzyloxy)-3-hydroxyhexan-2-one.

Catalytic Asymmetric Hydrogenation: This method employs a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand. wikipedia.org For the reduction of ketones, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. nih.gov The reaction uses hydrogen gas as the reductant and can provide high levels of enantioselectivity. wikipedia.org The stereochemical outcome is dependent on the chirality of the metal-ligand complex.

Chiral Stoichiometric Reductants: Corey-Bakshi-Shibata (CBS) reduction utilizes a catalytic amount of a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (BH₃). wikipedia.orguwindsor.ca The chiral catalyst coordinates to the borane and the ketone's carbonyl oxygen, forming a rigid, six-membered transition state that directs hydride delivery to one face of the carbonyl, resulting in a chiral alcohol. uwindsor.ca

Another approach is the Midland Alpine Borane reduction, which uses a stoichiometric chiral organoborane reagent derived from α-pinene. wikipedia.orguwindsor.ca These reagents are particularly effective for the reduction of ketones where one substituent is sterically small. uwindsor.ca

Asymmetric Transfer Hydrogenation: In this variation, hydrogen is delivered from a source molecule like isopropanol (B130326) or formic acid, mediated by a chiral transition metal catalyst. wikipedia.org This method avoids the need for high-pressure hydrogen gas.

For a precursor like 6-(benzyloxy)-3-hydroxyhexan-2-one, these methods would reduce the C2 ketone to a hydroxyl group, creating the C2 stereocenter. The existing stereocenter at C3 (if present) can direct the reduction, or the chiral catalyst can override this influence (catalyst control) to produce the desired (2R,3R) diastereomer.

| Method | Precursor | Key Reagents | Control Element |

| Asymmetric Hydrogenation | α-Hydroxy ketone / Diketone | H₂, Ru-BINAP catalyst | Chiral Ligand |

| CBS Reduction | α-Hydroxy ketone / Diketone | Chiral Oxazaborolidine, Borane | Chiral Catalyst |

| Transfer Hydrogenation | α-Hydroxy ketone / Diketone | Isopropanol, Chiral Ru-diamine catalyst | Chiral Ligand |

Chiral Auxiliary-Mediated Methodologies for this compound Precursors

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After serving their purpose, they are cleaved and can often be recovered for reuse. nih.gov

A plausible strategy for a precursor to this compound could involve an asymmetric aldol reaction. For example, a propionyl group attached to a chiral auxiliary, such as an Evans oxazolidinone, can be converted into its corresponding Z-enolate. This enolate would then react with an aldehyde like 4-(benzyloxy)butanal. The bulky auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite, less hindered face. This process establishes the relative and absolute stereochemistry of the two new stereocenters in the aldol adduct.

Subsequent steps would involve the stereoselective reduction of the resulting ketone and the removal of the chiral auxiliary under mild conditions (e.g., hydrolysis or reductive cleavage) to yield a precursor that can be converted to the target diol. nih.gov The key advantage of this method is the high degree of stereocontrol that can be achieved in the C-C bond-forming step. nih.gov

Biotechnological and Enzymatic Synthesis Routes for this compound and Related Chiral Diols

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral compounds, including vicinal diols. rsc.org Enzymes operate under mild conditions with high stereo- and regioselectivity.

Enzymatic Reduction of Diketones: Oxidoreductases, such as butanediol (B1596017) dehydrogenases (BDH) or diketoreductases, can catalyze the stereoselective reduction of 1,2-diketones to chiral diols. nih.govresearchgate.netrsc.org These enzymes typically require a cofactor like NADH or NADPH, which is often regenerated in situ using a secondary enzyme system (e.g., formate (B1220265) dehydrogenase with formate). nih.gov Research on Bacillus clausii and Bacillus licheniformis has identified BDHs capable of reducing various aliphatic diketones to the corresponding (R,R)-diols. nih.govresearchgate.netrsc.org A highly relevant study demonstrated that a diketoreductase from Acinetobacter baylyi could reduce a related substrate, ethyl-6-(benzyloxy)-3,5-dioxohexanoate, to the corresponding diol with exceptionally high diastereoselectivity and enantioselectivity (>99.5% de and ee). nih.gov This highlights the potential of this method for producing the target molecule from 6-(benzyloxy)hexane-2,3-dione.

Enzymatic Kinetic Resolution: Kinetic resolution is used to separate a racemic mixture of diols. This method relies on an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), that selectively catalyzes a reaction on one of the enantiomers. acs.orgresearchgate.net For a racemic mixture of 6-(benzyloxy)hexane-2,3-diol, the lipase would selectively acylate one enantiomer (e.g., the (2R,3R) form) at a much faster rate than the other. This allows for the separation of the highly enantioenriched acylated product from the unreacted enantiomer. The maximum yield for the desired product in a standard kinetic resolution is 50%.

To overcome this yield limitation, a dynamic kinetic resolution (DKR) can be employed. acs.org In a DKR process, the enzymatic acylation is coupled with an in situ racemization of the slower-reacting enantiomer. A ruthenium catalyst is often used for this racemization step. acs.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure acylated product, approaching a 100% yield. acs.org

| Enzymatic Method | Principle | Typical Enzyme | Advantage |

| Asymmetric Reduction | Stereoselective reduction of a prochiral diketone | Diketoreductase / Butanediol Dehydrogenase | Direct formation of the chiral diol, potentially high ee and de. nih.gov |

| Kinetic Resolution | Selective acylation of one enantiomer in a racemic mix | Lipase (e.g., Novozym 435) | High enantiopurity of separated products. acs.org |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization | Lipase + Ruthenium Catalyst | Theoretical 100% yield of a single enantiomer. acs.org |

Regioselective Functionalization and Protecting Group Chemistry in the Synthesis Pathway

Protecting group chemistry is essential in the multi-step synthesis of complex molecules like this compound. uchicago.edu Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org

In the synthesis of the target compound, the hydroxyl group at the C6 position is already protected as a benzyl (B1604629) ether. This group is stable to a wide range of conditions but can be removed by catalytic hydrogenation. The primary challenge lies in the selective functionalization of the two hydroxyl groups of the vicinal diol at C2 and C3.

To differentiate between the two hydroxyl groups, they can be co-dependently protected by forming a cyclic acetal (B89532) or ketal. wikipedia.orgchem-station.comorganic-chemistry.org Common protecting groups for 1,2-diols include:

Isopropylidene Acetal (Acetonide): Formed by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. It is stable to basic, reductive, and oxidative conditions but is readily cleaved by aqueous acid. uchicago.eduyoutube.com

Benzylidene Acetal: Formed using benzaldehyde. This group is also acid-labile but offers the additional possibility of regioselective reductive cleavage. Using a reagent like diisobutylaluminum hydride (DIBAL-H) can cleave the acetal to generate a benzyl ether at one hydroxyl and a free hydroxyl at the other, with regioselectivity often depending on steric and electronic factors. wikipedia.orgresearchgate.net

The formation of a cyclic protecting group allows the rest of the molecule to be modified. Subsequently, the protecting group can be removed to reveal the original diol. Alternatively, if one hydroxyl needs to be modified while the other remains protected, a sequence of protection, selective deprotection/cleavage, functionalization, and final deprotection can be employed. For instance, tin-mediated alkylation or acylation can achieve regioselective protection of one hydroxyl group in a polyol system, leaving others free for reaction. nih.govrsc.org

| Protecting Group | Structure | Formation Reagents | Cleavage Conditions | Stability |

| Isopropylidene (Acetonide) | 5-membered ring with a dimethyl-substituted carbon | Acetone or 2,2-Dimethoxypropane, H⁺ catalyst | Aqueous Acid (e.g., AcOH, HCl) | Bases, Nucleophiles, Reductants, Oxidants |

| Benzylidene Acetal | 5-membered ring with a phenyl-substituted carbon | Benzaldehyde, H⁺ catalyst | Aqueous Acid; Catalytic Hydrogenation | Bases, Nucleophiles, Reductants |

Strategies for Benzyl Protection of Hydroxyl Groups

One common and cost-effective method is the Williamson ether synthesis , which involves the deprotonation of a primary alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide or benzyl chloride. This method is highly effective for substrates that can tolerate strongly basic conditions. For precursors containing sensitive functional groups, milder bases like silver(I) oxide (Ag₂O) can be employed to achieve selective benzylation of a primary alcohol in the presence of secondary alcohols. organic-chemistry.org

An alternative approach for substrates incompatible with basic conditions is the use of benzyl trichloroacetimidate under acidic catalysis. This method allows for the protection of hydroxyl groups without affecting acid-labile functionalities like acetals. organic-chemistry.org More contemporary methods offer even milder conditions. Reagents such as 2-benzyloxy-1-methylpyridinium triflate facilitate benzyl ether formation under nearly neutral conditions, offering a significant advantage when dealing with delicate substrates.

The selective protection of a primary hydroxyl group in a polyol, such as a hexane-1,6-diol precursor, is crucial. This can be achieved by leveraging the higher reactivity of the primary hydroxyl group. Using a stoichiometric amount of a strong base and benzyl halide can favor the mono-benzylated product. Organotin-mediated reactions have also been shown to be effective for the regioselective protection of primary alcohols. For instance, the use of a catalytic quantity of a tin(IV) compound can direct the sulfonylation, and by extension, potentially the benzylation, to the primary hydroxyl group in a diol containing both primary and secondary alcohols. nih.gov

| Reagent/Method | Conditions | Advantages | Disadvantages |

| Benzyl bromide/NaH | Anhydrous solvent (e.g., DMF, THF) | High yield, cost-effective | Strongly basic, not suitable for base-sensitive substrates |

| Benzyl bromide/Ag₂O | Anhydrous solvent (e.g., DMF) | Milder conditions, selective for primary alcohols | Higher cost of reagent |

| Benzyl trichloroacetimidate/TfOH | Anhydrous, non-polar solvent (e.g., DCM) | Acidic conditions, suitable for base-sensitive substrates | Requires careful control of acidity |

| 2-Benzyloxy-1-methylpyridinium triflate | Thermal, neutral conditions | Mild, neutral reaction | Reagent is less common and more expensive |

| Catalytic Sn(IV) compound | With tosyl chloride and a tertiary amine | High selectivity for primary alcohols | Primarily demonstrated for sulfonylation, requires adaptation |

Sequential Protecting Group Manipulations for Selective Derivatization

In a synthetic route starting from a precursor containing multiple hydroxyl groups, such as hexane-1,2,6-triol, a sequence of protection and deprotection steps is necessary to selectively introduce the benzyl ether at the C-6 position while leaving the C-2 and C-3 hydroxyls available for diol formation or for protection with a different group. This requires the use of orthogonal protecting groups , which can be removed under distinct conditions without affecting each other. jocpr.comub.eduresearchgate.net

A plausible strategy would involve the following steps:

Protection of the vicinal diol: The 1,2-diol functionality can be selectively protected as a cyclic acetal, for instance, an isopropylidene ketal (acetonide) using 2,2-dimethoxypropane under acidic catalysis. This protecting group is stable under basic conditions but can be readily removed under acidic conditions.

Benzylation of the primary hydroxyl: With the 1,2-diol masked, the primary hydroxyl group at C-6 can be benzylated using standard procedures, such as the Williamson ether synthesis with benzyl bromide and sodium hydride.

Deprotection of the vicinal diol: The acetonide protecting the 1,2-diol can then be selectively removed by treatment with an acid, such as aqueous acetic acid or a catalytic amount of a stronger acid, to reveal the (2R,3R)-diol functionality of the target molecule.

This sequential approach ensures that the desired functional group manipulations occur at the intended positions, leading to the successful synthesis of this compound. The choice of protecting groups is critical and must be carefully planned to ensure compatibility with all subsequent reaction conditions. jocpr.com

| Step | Reaction | Protecting Group | Key Reagents |

| 1 | Protection of 1,2-diol | Isopropylidene ketal | 2,2-Dimethoxypropane, CSA |

| 2 | Benzylation of C-6 OH | Benzyl ether | Benzyl bromide, NaH |

| 3 | Deprotection of 1,2-diol | - | Aqueous acid (e.g., AcOH) |

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The key step in establishing the (2R,3R) stereochemistry is the Sharpless asymmetric dihydroxylation of an alkene precursor, such as (E)-6-(benzyloxy)hex-2-ene. The optimization of this reaction is crucial for achieving high yield and enantioselectivity. organic-chemistry.orgnumberanalytics.comwikipedia.orgharvard.edu

The Sharpless asymmetric dihydroxylation typically utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. For the synthesis of a (2R,3R)-diol, the commercially available AD-mix-β , which contains the (DHQD)₂PHAL ligand, is the reagent of choice. organic-chemistry.orgwikipedia.org

Several parameters can be optimized to improve the outcome of the reaction:

Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to enhance enantioselectivity.

Solvent System: A common solvent system is a mixture of tert-butanol (B103910) and water. The ratio can be adjusted to optimize the solubility of the substrate.

Co-oxidant: Potassium ferricyanide(III) is the standard co-oxidant in AD-mix formulations. N-methylmorpholine N-oxide (NMO) can also be used.

Additives: Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the catalytic cycle and improve the turnover rate, particularly for less reactive or internal alkenes. wikipedia.org

pH: Maintaining a stable, slightly basic pH is important for the reaction to proceed efficiently. organic-chemistry.org

The presence of the benzyl ether functionality in the substrate is generally well-tolerated by the Sharpless dihydroxylation conditions.

| Substrate Type | Ligand | Co-oxidant | Additive | Typical Yield (%) | Typical ee (%) |

| Terminal Alkene | (DHQD)₂PHAL (in AD-mix-β) | K₃Fe(CN)₆ | CH₃SO₂NH₂ | 85-95 | >95 |

| (E)-Disubstituted Alkene | (DHQD)₂PHAL (in AD-mix-β) | K₃Fe(CN)₆ | CH₃SO₂NH₂ | 70-90 | 90-99 |

| (Z)-Disubstituted Alkene | (DHQD)₂PHAL (in AD-mix-β) | K₃Fe(CN)₆ | CH₃SO₂NH₂ | Lower yields | Lower ee |

For the benzylation step , optimization involves the choice of base, solvent, and temperature to maximize the yield of the desired mono-benzylated product and minimize side reactions such as over-benzylation. When using sodium hydride, the reaction is typically run at 0 °C to room temperature in an anhydrous polar aprotic solvent like DMF or THF. Careful, slow addition of the alkylating agent can help control the reaction.

Scale-Up Considerations for Academic Research Applications

Transitioning a synthetic route from a small-scale discovery phase to a larger, multi-gram scale for academic research presents several practical challenges. For the synthesis of this compound, the following considerations are important:

Sharpless Asymmetric Dihydroxylation:

Cost and Toxicity of Osmium Tetroxide: Although used in catalytic amounts, osmium tetroxide is expensive and highly toxic. On a larger scale, careful handling procedures and efficient recovery or quenching of the catalyst are paramount.

Exothermic Nature: The dihydroxylation reaction can be exothermic. On a larger scale, proper temperature control using an ice bath or a cooling system is essential to maintain enantioselectivity and prevent runaway reactions.

Work-up and Purification: The work-up of the Sharpless dihydroxylation involves quenching the reaction with a reducing agent like sodium sulfite (B76179) and can generate large volumes of aqueous waste. Extraction and subsequent purification by column chromatography may become cumbersome on a larger scale. Crystallization of the product, if possible, is a more efficient purification method for larger quantities.

Benzylation Reactions:

Safety with Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water. On a larger scale, it must be handled under an inert atmosphere (e.g., nitrogen or argon), and additions must be done carefully to control the evolution of hydrogen gas.

Purification: The purification of the benzylated product to remove unreacted starting material, di-benzylated byproducts, and benzyl alcohol (from the decomposition of benzyl bromide) can be challenging on a larger scale. Efficient column chromatography or distillation may be required.

General Considerations:

Solvent Volumes: Scaling up reactions leads to a significant increase in the volume of solvents required for the reaction and purification, which has cost and disposal implications.

Reaction Time: Reactions that are complete in a few hours on a small scale may require longer reaction times on a larger scale due to mass and heat transfer limitations.

Glassware and Equipment: Larger scale reactions require appropriately sized glassware and equipment, including larger reaction flasks, mechanical stirrers, and larger separatory funnels.

For academic research, a successful scale-up of the synthesis of this compound would involve careful planning of each step, with a strong emphasis on safety and efficient purification strategies to obtain the desired compound in high purity and sufficient quantity for further studies.

Reactivity and Transformational Chemistry of 2r,3r 6 Benzyloxy Hexane 2,3 Diol

Functional Group Interconversions of the Diol System

The 1,2-diol motif in (2R,3R)-6-(Benzyloxy)hexane-2,3-diol is susceptible to various oxidative and reductive transformations, allowing for its conversion into other important functional groups.

The oxidation of 1,2-diols can lead to different products depending on the reagents and reaction conditions employed. Strong oxidizing agents can cleave the carbon-carbon bond between the two hydroxyl groups, a reaction known as glycol cleavage. Reagents such as periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄) are commonly used for this purpose. masterorganicchemistry.comaklectures.comucalgary.calibretexts.org The oxidative cleavage of this compound would be expected to yield (R)-4-(benzyloxy)butanal and formaldehyde.

Alternatively, selective oxidation of the secondary hydroxyl groups to the corresponding dicarbonyl compound, (R)-1-(benzyloxy)hexane-4,5-dione, can be achieved using milder and more selective oxidizing agents. Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO), and Dess-Martin periodinane are effective reagents for the oxidation of 1,2-diols to α-dicarbonyl compounds without significant C-C bond cleavage.

| Reagent | Product Type | Notes |

|---|---|---|

| Periodic acid (HIO₄) | Aldehydes/Ketones (via C-C cleavage) | Specific for vicinal diols. masterorganicchemistry.comucalgary.ca |

| Lead tetraacetate (Pb(OAc)₄) | Aldehydes/Ketones (via C-C cleavage) | Similar to periodic acid cleavage. libretexts.org |

| Swern Oxidation (DMSO, oxalyl chloride) | α-Dicarbonyl | Avoids C-C bond cleavage. |

| Dess-Martin Periodinane | α-Dicarbonyl | Mild and selective oxidation. |

While the diol itself is not typically subjected to reduction, related oxygenated derivatives can undergo reductive transformations. For instance, the diol can be converted to an epoxide, (2R,3R)-2,3-epoxy-6-(benzyloxy)hexane, through a two-step process involving selective monotosylation followed by intramolecular cyclization. The resulting epoxide is a versatile intermediate that can undergo reductive ring-opening reactions. nih.govorganic-chemistry.org

The choice of reducing agent determines the outcome of the epoxide ring-opening. Hydride reagents, such as lithium aluminum hydride (LiAlH₄), typically attack the less sterically hindered carbon of the epoxide, leading to the formation of a secondary alcohol. In the case of (2R,3R)-2,3-epoxy-6-(benzyloxy)hexane, this would result in the formation of (2R)-6-(benzyloxy)hexan-2-ol and (3R)-6-(benzyloxy)hexan-3-ol as a mixture of regioisomers.

Furthermore, the benzyl (B1604629) ether group can be reductively cleaved using catalytic hydrogenation (e.g., H₂, Pd/C), which would unmask the primary alcohol to give (2R,3R)-hexane-1,2,6-triol. This deprotection is a common strategy in multi-step synthesis. nih.gov

Derivatization Reactions of the Hydroxyl Groups

The two hydroxyl groups of this compound are nucleophilic and can readily participate in a variety of derivatization reactions, including esterification, etherification, and the formation of cyclic acetals and ketals.

The hydroxyl groups can be converted to esters or ethers to protect them during subsequent synthetic steps or to modify the properties of the molecule. Esterification is typically achieved by reacting the diol with an acyl chloride or an acid anhydride in the presence of a base. The Mitsunobu reaction provides a method for regioselective esterification of vicinal diols. nih.gov

Etherification, such as benzylation, can be accomplished using a benzyl halide in the presence of a base like sodium hydride. nih.gov The relative reactivity of the two secondary hydroxyl groups can sometimes be exploited to achieve selective monofunctionalization, although mixtures of mono- and di-substituted products are common.

| Reaction | Reagent | Product |

|---|---|---|

| Esterification | Acetyl chloride, pyridine | Diacetate ester |

| Esterification | Benzoyl chloride, triethylamine | Dibenzoate ester |

| Etherification | Benzyl bromide, sodium hydride | Dibenzyl ether |

| Etherification | Methyl iodide, silver oxide | Dimethyl ether |

The 1,2-diol system of this compound is ideally suited for the formation of cyclic acetals and ketals. These are commonly used as protecting groups for the diol functionality due to their stability under a wide range of reaction conditions and their facile removal under acidic conditions. wikipedia.org The reaction involves treating the diol with an aldehyde or a ketone in the presence of an acid catalyst.

The formation of a five-membered dioxolane ring can also serve to control the stereochemistry of subsequent reactions by locking the conformation of the diol. For example, reaction with acetone (B3395972) and an acid catalyst would yield (4R,5R)-2,2-dimethyl-4-(4-(benzyloxy)butyl)-1,3-dioxolane.

Achieving selective monofunctionalization of a symmetrical or near-symmetrical diol can be challenging. However, several strategies have been developed to address this. One approach involves using bulky protecting groups that preferentially react with the less sterically hindered hydroxyl group. Another method utilizes organotin intermediates, such as dibutylstannylene acetals, which can activate one hydroxyl group over the other for subsequent reactions. arizona.edu

For this compound, while both hydroxyl groups are secondary, subtle differences in their steric and electronic environments may allow for some degree of regioselectivity in certain reactions. For instance, enzymatic reactions or the use of chiral catalysts can often distinguish between the two hydroxyl groups, leading to high yields of the mono-functionalized product. researchgate.net

Cleavage and Modification of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a robust protecting group for the primary alcohol at the C-6 position. Its removal or modification is a key step in synthetic pathways that require the unveiling of the hydroxyl functionality. The cleavage of benzyl ethers is a well-documented transformation in organic synthesis, with several reliable methods available.

Hydrogenolysis: The most common and generally mildest method for the deprotection of benzyl ethers is catalytic hydrogenolysis. This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The products of this reaction are the corresponding alcohol and toluene. For this compound, this would yield (2R,3R)-hexane-1,2,6-triol.

Reaction: this compound + H₂ (in the presence of Pd/C) → (2R,3R)-hexane-1,2,6-triol + Toluene

It is important to note that the efficiency of hydrogenolysis can be influenced by the presence of other functional groups within the molecule that may also be susceptible to reduction.

Oxidative Cleavage: An alternative to reductive cleavage is the oxidative removal of the benzyl group. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed for this purpose. This method is particularly useful when other reducible functional groups are present in the molecule that would not be compatible with hydrogenolysis conditions.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers, although this method is generally less mild and may not be suitable for substrates with acid-labile functional groups.

The modification of the benzyloxy group itself, without complete removal, is less common but could involve reactions of the aromatic ring, such as electrophilic aromatic substitution. However, such transformations would likely require careful selection of reagents to avoid side reactions at the diol functionality.

| Method | Reagents | Products | General Applicability |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | (2R,3R)-hexane-1,2,6-triol, Toluene | Mild and widely used; sensitive to other reducible groups. |

| Oxidative Cleavage | DDQ | (2R,3R)-hexane-1,2,6-triol, Benzaldehyde | Useful when hydrogenolysis is not viable. |

Mechanistic Investigations of Reactions Involving this compound

While no specific mechanistic studies on this compound have been found in the reviewed literature, the mechanisms of its potential reactions can be postulated based on the known behavior of 1,2-diols and benzyl ethers.

Mechanism of Hydrogenolytic Cleavage: The catalytic hydrogenolysis of the benzyloxy group is believed to proceed via a series of steps on the surface of the palladium catalyst. Initially, the benzyl ether adsorbs onto the catalyst surface. Hydrogen gas is also adsorbed and dissociates into hydrogen atoms. The benzylic C-O bond is then cleaved through the action of these hydrogen atoms, leading to the formation of toluene and the free alcohol, which are subsequently desorbed from the catalyst surface.

Reactions of the Diol Moiety: The 1,2-diol functionality can undergo a variety of reactions, including oxidation, esterification, and protection. The mechanism of these reactions is well-established. For instance, oxidative cleavage of the diol with an agent like sodium periodate (NaIO₄) would proceed through a cyclic periodate ester intermediate. This intermediate then fragments to yield two aldehyde products.

Postulated Reaction: this compound + NaIO₄ → 4-(Benzyloxy)butanal + Acetaldehyde

The stereochemistry of the diol would influence the rate and stereochemical outcome of reactions at these centers.

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The stereochemistry of this compound, with its two adjacent chiral centers, is expected to play a crucial role in directing the stereochemical outcome of its reactions. This phenomenon, known as substrate-controlled diastereoselectivity, is a cornerstone of asymmetric synthesis.

Reactions at the Diol: In reactions involving the diol, the existing (2R,3R) configuration will influence the approach of reagents. For example, in the formation of cyclic derivatives such as acetals or ketals, the substituents on the newly formed ring will adopt a conformation that minimizes steric interactions with the rest of the molecule. The formation of a five-membered dioxolane ring by reaction with an aldehyde or ketone would be expected to proceed with retention of the relative stereochemistry of the diol.

Influence of the Benzyloxy Group: The benzyloxy group, being relatively remote from the chiral diol center, is not expected to exert a strong directing effect on reactions at the C-2 and C-3 positions through steric hindrance. However, it could potentially participate in chelation control in the presence of suitable Lewis acids, thereby influencing the facial selectivity of reactions at the diol. For instance, a Lewis acid could coordinate to the oxygen of the benzyloxy group and one of the hydroxyl groups, creating a rigid cyclic intermediate that directs the approach of a nucleophile.

Diastereoselectivity in Oxidations: The oxidation of one of the hydroxyl groups to a ketone would generate a chiral α-hydroxy ketone. Subsequent reduction of this ketone would likely proceed with a degree of diastereoselectivity, governed by Felkin-Anh or other relevant models of asymmetric induction, where the existing stereocenter at the adjacent carbon directs the approach of the reducing agent. The relative sizes of the substituents around the chiral center would be a key determinant of the major diastereomer formed.

| Reaction Type | Potential Reagent | Expected Stereochemical Outcome | Governing Principle |

|---|---|---|---|

| Acetal (B89532) Formation | Aldehyde/Ketone, Acid catalyst | Formation of a single diastereomeric cyclic acetal with retention of relative stereochemistry. | Thermodynamic control minimizing steric interactions. |

| Oxidation of one hydroxyl | e.g., PCC, Swern oxidation | Formation of a chiral α-hydroxy ketone. | - |

| Reduction of the corresponding α-hydroxy ketone | e.g., NaBH₄ | Formation of a mixture of diastereomeric diols, with one being favored. | Felkin-Anh/Cram's rule for nucleophilic addition to chiral carbonyls. |

Applications of 2r,3r 6 Benzyloxy Hexane 2,3 Diol in Complex Chemical Synthesis Research

Utilization as a Chiral Building Block in Natural Product Synthesis

The inherent chirality of (2R,3R)-6-(Benzyloxy)hexane-2,3-diol makes it an ideal starting material or key intermediate in the total synthesis of natural products, where precise control of stereochemistry is paramount. Its diol functionality allows for a variety of chemical transformations, while the benzyl (B1604629) ether provides a stable protecting group that can be selectively removed under specific conditions.

One notable application of this chiral building block is in the synthesis of prostaglandin intermediates, such as the Corey lactone diol. Prostaglandins are a class of biologically active lipids involved in numerous physiological processes, and their complex structures, featuring multiple stereocenters, present significant synthetic challenges. The use of pre-existing stereocenters from molecules like this compound can significantly streamline the synthetic route to these important therapeutic agents. google.com The synthesis of Corey lactone diol, a key precursor to a wide range of prostaglandins, often involves the construction of a bicyclic lactone system with specific stereochemistry, a task for which this diol is well-suited. researchgate.netnih.gov

Application in the Enantioselective Synthesis of Biologically Relevant Molecular Scaffolds

Beyond natural product synthesis, this compound serves as a valuable precursor for the enantioselective synthesis of various biologically relevant molecular scaffolds. These scaffolds form the core structures of many pharmaceutical compounds and agrochemicals, and their stereochemistry often dictates their biological activity.

An area of significant interest is the synthesis of bicyclic scaffolds, which are prevalent in many bioactive molecules. For instance, the synthesis of bicyclo[2.1.1]hexanes, which are recognized as saturated bioisosteres of ortho-disubstituted benzene rings, can be approached using chiral starting materials to control the stereochemical outcome. chemrxiv.orgchemrxiv.orgnih.gov The defined stereocenters of this compound can be strategically incorporated to guide the formation of these rigid and three-dimensional structures with high enantiopurity.

Development of Asymmetric Synthesis Methodologies with this compound Derivatives

The utility of this compound extends to the development of new methods for asymmetric synthesis, where it or its derivatives can act as chiral controllers.

Ligand Design for Asymmetric Catalysis

The diol functionality of this compound provides a convenient handle for the synthesis of chiral ligands for asymmetric catalysis. By modifying the hydroxyl groups with phosphorus-containing moieties, for example, chiral phosphine ligands can be prepared. researchgate.netresearchgate.netnih.govtcichemicals.comsigmaaldrich.com These ligands can then be coordinated to transition metals to create chiral catalysts capable of inducing high levels of enantioselectivity in a variety of chemical transformations, such as asymmetric hydrogenation. The stereochemistry of the diol backbone plays a crucial role in creating a specific chiral environment around the metal center, which in turn dictates the stereochemical outcome of the catalyzed reaction.

Chiral Auxiliary Roles

Derivatives of this compound can also be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. researchgate.netnih.govsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. The diol can be converted into various derivatives that can be attached to a substrate, for example, through an ester or acetal (B89532) linkage. The steric and electronic properties of the chiral auxiliary then influence the approach of reagents, leading to the preferential formation of one diastereomer over the other.

Precursor for Chiral Polymers and Advanced Materials Research

The field of materials science has seen a growing interest in the development of chiral polymers due to their unique optical and recognition properties. This compound, with its defined stereochemistry, can serve as a chiral monomer or a precursor to chiral monomers for the synthesis of such polymers. nih.govmdpi.comnih.govresearchgate.net

The incorporation of this chiral diol into a polymer backbone can impart helical chirality to the polymer chain, leading to materials with interesting chiroptical properties. Such chiral polymers have potential applications in areas such as chiral chromatography, enantioselective catalysis, and as components in optical devices. The ability to synthesize polymers with a well-defined and predictable stereostructure is crucial for tailoring their properties for specific applications.

Use as a Chemical Probe in Mechanistic Organic Chemistry Studies

Understanding the mechanisms of chemical reactions, particularly those that are stereoselective, is fundamental to the development of new and improved synthetic methods. Chiral molecules like this compound can be used as chemical probes to elucidate reaction pathways.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2r,3r 6 Benzyloxy Hexane 2,3 Diol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for (2R,3R)-6-(Benzyloxy)hexane-2,3-diol, which is fundamental for unequivocal structural assignment, is not available in published literature. This includes proton assignments, coupling constants, carbon skeleton confirmation, and stereochemical details typically derived from ¹H, ¹³C, and 2D NMR experiments.

¹H NMR for Proton Assignment and Coupling Analysis

A specific ¹H NMR spectrum, including chemical shifts (δ) and coupling constants (J), for this compound has not been found in the searched scientific literature. Such data would be essential for assigning each proton in the molecule, from the methyl group to the aromatic protons of the benzyl (B1604629) group, and for analyzing the spin-spin coupling patterns to determine the connectivity and relative stereochemistry of the chiral centers.

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

Experimentally determined ¹³C NMR data for this compound, which would confirm the carbon framework of the molecule and the presence of key functional groups, is not publicly available. This would include the chemical shifts for all 13 carbon atoms in the structure.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Elucidation

Information regarding the application of 2D NMR techniques to this compound could not be located. These advanced experiments are critical for assembling the complete molecular structure and confirming the (2R,3R) stereochemistry.

Mass Spectrometry Techniques

Specific mass spectrometry data, which is vital for confirming the molecular weight and formula of this compound, is not present in the accessible scientific records.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published High-Resolution Mass Spectrometry (HRMS) data for this compound was found. This analysis is necessary to experimentally verify the exact mass of the molecule and, consequently, its elemental formula (C₁₃H₂₀O₃).

Electron Ionization (EI) and Electrospray Ionization (ESI) Modes

Specific mass spectra obtained through either Electron Ionization (EI) or Electrospray Ionization (ESI) for this compound are not available in the literature. These techniques would provide information on the molecular ion and characteristic fragmentation patterns useful for structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations induce a change in the molecule's dipole moment. uni-siegen.deksu.edu.sa Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. ksu.edu.sahoriba.com A key distinction is that Raman active vibrations must involve a change in the polarizability of the molecule. uni-siegen.deksu.edu.sa

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups: the hydroxyl (-OH) groups of the diol, the ether linkage (-O-), the aliphatic carbon-hydrogen (C-H) bonds of the hexane (B92381) chain, and the aromatic ring of the benzyl group.

The presence of the hydroxyl groups would be readily identified by a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding. askthenerd.com The C-O stretching vibrations of the primary and secondary alcohols would appear in the 1000-1260 cm⁻¹ region. The benzyl ether moiety would contribute to the spectrum with C-O-C stretching vibrations, and the aromatic ring would display characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. askthenerd.comtheaic.org The aliphatic C-H stretching vibrations of the hexane backbone would be observed in the 2850-3000 cm⁻¹ range. askthenerd.com

Raman spectroscopy would provide complementary information. While the O-H stretching band is typically weak in Raman, the aromatic ring vibrations and the C-H stretching bands would be prominent. horiba.com The symmetric breathing mode of the phenyl ring, for instance, would give a strong and sharp signal. nih.gov

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Alcohol) | 3200-3600 (broad) | Weak | Stretching (H-bonded) |

| C-H (Aromatic) | 3000-3100 | 3000-3100 (strong) | Stretching |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 (strong) | Stretching |

| C=C (Aromatic) | 1450-1600 | 1450-1600 (strong) | Stretching |

| C-O (Alcohol) | 1000-1260 | 1000-1260 | Stretching |

| C-O (Ether) | 1070-1150 | 1070-1150 | Stretching |

Chiral Chromatography for Enantiomeric Purity Determination (HPLC, GC)

Chiral chromatography is an indispensable technique for the separation of enantiomers and the determination of the enantiomeric purity of a chiral compound. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. phenomenex.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.

For the analysis of this compound, chiral HPLC is a particularly suitable method. A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being widely used for their broad applicability. phenomenex.com The separation is typically achieved using a normal-phase mobile phase, such as a mixture of hexane and isopropanol (B130326). The relative proportions of the solvents are optimized to achieve baseline separation of the enantiomers.

Alternatively, chiral GC can be used, often after derivatization of the diol to increase its volatility. nih.govsigmaaldrich.com Derivatizing agents such as trifluoroacetic anhydride can be used to convert the hydroxyl groups into esters. sigmaaldrich.com The resulting diastereomeric derivatives can then be separated on a chiral GC column, such as one coated with a cyclodextrin derivative. chromatographyonline.comgcms.cz

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV (due to the benzyl group) |

| Chiral GC | Cyclodextrin derivative (e.g., Chiraldex G-TA) | Helium | Flame Ionization Detector (FID) |

Optical Rotation Measurements for Chiral Purity and Absolute Configuration Correlation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com The measurement of optical rotation is a fundamental method for assessing the enantiomeric purity of a sample. An enantiomerically pure sample will exhibit a specific rotation, while a racemic mixture (a 50:50 mixture of enantiomers) will be optically inactive. saskoer.ca

The specific rotation, [α], is a standardized value calculated from the observed rotation. For this compound, an experimentally determined specific rotation would serve as a reference value. The enantiomeric excess (% ee) of a sample can then be calculated by comparing its observed specific rotation to that of the pure enantiomer.

It is crucial to note that there is no simple correlation between the R/S designation of a chiral center and the sign (+ or -) of the optical rotation. saskoer.castackexchange.com The relationship between the absolute configuration and the direction of optical rotation must be established experimentally, often through correlation with a compound of known absolute configuration or by X-ray crystallography. Once this correlation is established for this compound, optical rotation can be used as a rapid and convenient method to confirm the identity of the enantiomer and to assess its purity.

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgspringernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of an electron density map, from which the precise arrangement of atoms in space can be determined.

For this compound, which may be a liquid or a low-melting solid at room temperature, obtaining suitable single crystals for X-ray diffraction can be challenging. In such cases, derivatization of the diol to form a crystalline solid is a common strategy. sci-hub.se The hydroxyl groups can be reacted with a variety of reagents to form esters, urethanes, or other derivatives that are more amenable to crystallization. For instance, reaction with a heavy-atom-containing reagent, such as p-bromobenzoyl chloride, can facilitate the determination of the absolute configuration through the anomalous dispersion effect. researchgate.net

Once a suitable crystalline derivative is obtained, X-ray crystallographic analysis can unambiguously establish the relative and absolute stereochemistry of all chiral centers in the molecule. springernature.comsci-hub.senih.gov This provides the ultimate proof of the (2R,3R) configuration.

Computational and Theoretical Studies of 2r,3r 6 Benzyloxy Hexane 2,3 Diol

Conformational Analysis and Energy Landscape Mapping

A conformational analysis would typically involve using computational methods, such as molecular mechanics or density functional theory (DFT), to identify the stable three-dimensional arrangements (conformers) of the molecule. The resulting energy landscape would reveal the relative energies of these conformers and the energy barriers for interconversion between them. However, no such studies have been performed for (2R,3R)-6-(Benzyloxy)hexane-2,3-diol.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding a molecule's electronic properties, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. These calculations provide insights into the molecule's reactivity, including potential sites for nucleophilic or electrophilic attack. Without specific studies on this compound, any discussion of its electronic structure and reactivity would be purely speculative.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and dynamics simulations are powerful tools for investigating how a molecule interacts with other molecules, including solvents or biological macromolecules. These simulations can predict binding affinities and modes of interaction. The lack of published research means there is no data on how this compound engages in intermolecular interactions.

Prediction of Spectroscopic Properties (NMR, IR) through Computational Methods

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra. While the principles of these predictive methods are well-understood, their application to generate predicted spectra for this compound has not been reported.

Development of Stereochemical Prediction Models for Reactions Involving this compound

Computational models can be developed to predict the stereochemical outcome of reactions involving a chiral molecule like this compound. These models are crucial for designing stereoselective syntheses. As there are no computational studies on this molecule, no such predictive models have been developed or reported.

Future Directions and Emerging Research Avenues for 2r,3r 6 Benzyloxy Hexane 2,3 Diol in Chemical Research

Advancements in Sustainable and Green Synthesis Methodologies

The synthesis of enantiomerically pure chiral diols is a cornerstone of modern organic chemistry. acs.org Traditional methods, while effective, often rely on stoichiometric reagents and hazardous solvents. The future of synthesizing (2R,3R)-6-(Benzyloxy)hexane-2,3-diol will prioritize the adoption of green chemistry principles. researchgate.net

Key research avenues include:

Biocatalysis: The use of enzymes, such as reductases, dioxygenases, or epoxide hydrolases, offers a highly selective and environmentally benign route to chiral diols. alfachemic.com Research could focus on identifying or engineering enzymes that can produce this compound from prochiral precursors or resolve racemic mixtures with high efficiency. Green synthesis using biocompatible agents like alginates is also a promising strategy to reduce toxicity. mdpi.com

Organocatalysis: Asymmetric organocatalysis, using small organic molecules like proline derivatives, has become a powerful tool for establishing stereocenters. nih.gov Developing organocatalytic routes, such as asymmetric dihydroxylation of a corresponding alkene or aldol-Tishchenko reactions, could provide a metal-free and sustainable pathway to the target diol. nih.govacs.org

Chemo-enzymatic Synthesis: Combining the strengths of chemical and biological catalysis in one-pot or sequential processes represents a highly efficient strategy. nih.gov For instance, an organocatalytic reaction could form the carbon skeleton, followed by an enzymatic reduction to set the final stereochemistry of the diol.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Conventional Approach | Emerging Green Approach | Potential Advantage of Green Method |

|---|---|---|---|

| Catalyst | Metal-based catalysts (e.g., Osmium tetroxide) | Enzymes (e.g., reductases), Organocatalysts | Reduced metal contamination, lower toxicity, milder reaction conditions. |

| Solvents | Chlorinated organic solvents | Water, ionic liquids, supercritical fluids | Reduced environmental impact and operational hazards. researchgate.net |

| Efficiency | Multi-step synthesis with purification at each stage | One-pot chemo-enzymatic reactions | Fewer unit operations, less waste, higher atom economy. nih.gov |

| Selectivity | Often requires chiral auxiliaries | High intrinsic enantioselectivity of biocatalysts | Simplifies synthesis and purification. alfachemic.com |

Exploration of Novel Reactivity and Unprecedented Transformations

While diols are common functional groups, research continues to uncover new ways to transform them selectively. For this compound, the presence of two adjacent stereocenters and a distal protected hydroxyl group offers opportunities for complex molecular architecture.

Future research could explore:

Site-Selective Functionalization: Developing organocatalytic methods to distinguish between the two hydroxyl groups, despite their similarity, is a significant challenge and a key research area. rsc.org This would allow for the selective protection, oxidation, or substitution of one hydroxyl group, opening pathways to more complex derivatives.

Reductive Rearrangements: Catalytic systems, for instance using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a silane, have been shown to induce pinacol-type rearrangements in 1,2-diols, which could be applied to create new stereocenters or ring structures from the diol backbone. rsc.org

Conversion to Other Functional Groups: Mild and efficient methods to transform the 1,2-diol moiety into other valuable structures, such as cyclopropanes, are emerging. nih.gov Such transformations could be used in late-stage functionalization of complex molecules where the diol acts as a stable precursor.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, is revolutionizing chemical production from the laboratory to the industrial scale. amt.ukresearchgate.net Its advantages in safety, control, and scalability are particularly well-suited for the synthesis and derivatization of valuable chiral intermediates. researchgate.netvapourtec.com

The integration of this compound chemistry with these platforms could involve:

Continuous Synthesis: Developing a complete, multi-step flow synthesis of the target diol from simple starting materials. This would improve safety, especially if hazardous reagents or exothermic reactions are involved, and allow for on-demand production. uniqsis.com

Automated Library Synthesis: Using automated flow systems to react this compound with a diverse set of reagents to rapidly generate a library of derivatives. This is highly valuable for lead optimization in drug discovery. vapourtec.com

Process Intensification: Utilizing the superior heat and mass transfer in flow reactors to perform reactions at temperatures and pressures beyond the limits of traditional batch chemistry, potentially unlocking new reaction pathways or significantly accelerating existing ones. vapourtec.com

Table 2: Advantages of Flow Chemistry for Chiral Diol Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Heat Transfer | Superior control over exotherms, enabling safer reactions. amt.uk | Safe handling of potentially hazardous steps like oxidations or nitrations. |

| Mixing | Rapid and highly reproducible mixing of reagents. | Precise control over stoichiometry for selective reactions. |

| Scalability | Seamless transition from lab-scale discovery to pilot-scale production. researchgate.net | Facilitates production of larger quantities for materials science or preclinical studies. |

| Automation | Integration with robotics for automated reaction screening and optimization. vapourtec.com | Rapid exploration of novel transformations and applications. |

Development of Advanced In Situ Analytical Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial for optimization. The development of advanced in-situ analytical methods allows chemists to observe reactions in real-time. spectroscopyonline.com

For reactions involving this compound, future research will benefit from:

Real-Time Spectroscopic Analysis: Employing techniques like in-situ Infrared (IR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the concentration of reactants, products, and intermediates as the reaction proceeds. spectroscopyonline.comuvic.cayoutube.com This provides invaluable data for mechanistic elucidation and kinetic modeling.

Chiral Analysis Integration: Combining in-situ monitoring with methods for determining enantiomeric excess. This could involve coupling flow reactors directly to chiral HPLC systems or developing spectroscopic methods capable of distinguishing between stereoisomers in the reaction mixture. nih.govresearchgate.net

Scanning Probe Microscopy: Using techniques like Scanning Electrochemical Microscopy (SECM) to study catalytic reactions at surfaces with high spatial resolution, which is particularly relevant if the diol is used to synthesize or modify heterogeneous catalysts. solarfuelsengineering.com

Expanded Applications in Emerging Fields of Chiral Chemistry and Materials Science

As a chiral building block, this compound is a valuable starting material for more complex molecules. nih.govnih.govenamine.net Its future applications are likely to extend beyond traditional uses into new areas of chemistry and materials science.

Emerging research avenues include:

Novel Chiral Ligands: Using the diol as a scaffold to synthesize new chiral ligands for asymmetric catalysis. The specific stereochemistry and functional group handles could lead to ligands with unique selectivity profiles in reactions like asymmetric hydrogenation or carbon-carbon bond formation. alfachemic.comnih.gov

Chiral Materials: Incorporating the diol into polymers or liquid crystals to create materials with unique optical or electronic properties. chiralpedia.com Chiral materials are finding applications in advanced displays, sensors, and enantioselective separations. chiralpedia.com

Medicinal Chemistry and Natural Products: Employing the diol as a key fragment in the total synthesis of complex natural products or as a building block for new pharmaceutical agents. The 1,2-diol motif is common in biologically active molecules, making this compound a relevant starting point. nih.govnih.gov

Table 3: Potential Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Proline |

| Osmium tetroxide |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |

| Silane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.